2-methyl-N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide
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Overview
Description
4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the imine and amide bonds: These functional groups can be introduced through condensation reactions using appropriate amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The imine and amide bonds can be reduced to amines under reducing conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine bond may yield secondary amines.
Scientific Research Applications
4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, while the furan ring and other functional groups can contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butynoate: This compound shares the trifluoromethyl group but has a simpler structure.
N-Phenyl-3-(trifluoromethyl)butanamide: Similar in structure but lacks the furan ring and imine bond.
Uniqueness
4,4,4-TRIFLUORO-2-[(1Z)-1-{[(FURAN-2-YL)METHYL]IMINO}ETHYL]-3-[(2-METHYLPHENYL)FORMAMIDO]-N-PHENYL-3-(TRIFLUOROMETHYL)BUTANAMIDE is unique due to its combination of trifluoromethyl groups, a furan ring, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23F6N3O3 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-methyl-N-[1,1,1-trifluoro-4-(furan-2-ylmethylimino)-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide |
InChI |
InChI=1S/C26H23F6N3O3/c1-16-9-6-7-13-20(16)22(36)35-24(25(27,28)29,26(30,31)32)21(17(2)33-15-19-12-8-14-38-19)23(37)34-18-10-4-3-5-11-18/h3-14,21H,15H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
LBBBKMDJZKFSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(C(=NCC2=CC=CO2)C)C(=O)NC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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